Methyl 6-bromo-5-(trifluoromethyl)picolinate
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Overview
Description
Methyl 6-bromo-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol . It is a derivative of picolinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-(trifluoromethyl)picolinate typically involves the bromination of a picolinic acid derivative followed by esterification. One common method includes the bromination of 5-(trifluoromethyl)picolinic acid using bromine in the presence of a suitable catalyst. The resulting brominated product is then esterified with methanol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce more complex aromatic compounds .
Scientific Research Applications
Methyl 6-bromo-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-(trifluoromethyl)picolinate
- Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate
- Methyl 3-fluoro-5-(trifluoromethyl)picolinate
Uniqueness
Methyl 6-bromo-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H5BrF3NO2 |
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Molecular Weight |
284.03 g/mol |
IUPAC Name |
methyl 6-bromo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
AZUISMQNOUQBGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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